molecular formula C22H22ClN3O2 B6071021 3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one

3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one

Cat. No.: B6071021
M. Wt: 395.9 g/mol
InChI Key: BEZZCWZLNMMALE-UHFFFAOYSA-N
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Description

3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a benzyl group and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one apart is its unique combination of a piperazine ring with a benzyl group and an oxazole moiety. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

IUPAC Name

3-benzyl-4-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15-19(25-22(28-15)17-7-9-18(23)10-8-17)14-26-12-11-24-21(27)20(26)13-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZZCWZLNMMALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3CCNC(=O)C3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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